molecular formula C8H18O3 B12648778 2-Ethylhexane-1,2,3-triol CAS No. 78137-46-9

2-Ethylhexane-1,2,3-triol

Cat. No.: B12648778
CAS No.: 78137-46-9
M. Wt: 162.23 g/mol
InChI Key: REWWIIBUGWWCGY-UHFFFAOYSA-N
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Description

2-Ethylhexane-1,2,3-triol is an organic compound with the molecular formula C8H18O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its carbon chain. This compound is characterized by its branched structure, with an ethyl group attached to the second carbon of the hexane chain. The presence of multiple hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexane-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 2-Ethylhexane-1,2,3-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-Ethylhexane-1,2,3-trione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Formation of 2-Ethylhexane-1,2,3-trione or corresponding carboxylic acids.

    Reduction: Formation of 2-Ethylhexane.

    Substitution: Formation of 2-Ethylhexane-1,2,3-trichloride.

Scientific Research Applications

2-Ethylhexane-1,2,3-triol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its multiple hydroxyl groups.

Mechanism of Action

The mechanism of action of 2-Ethylhexane-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, affecting the activity of enzymes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexane-1,3-diol: Contains two hydroxyl groups and is used in similar applications but lacks the third hydroxyl group.

    2-Ethylhexane-1,2-diol: Another diol with two hydroxyl groups, differing in the position of the hydroxyl groups.

Uniqueness

2-Ethylhexane-1,2,3-triol is unique due to its three hydroxyl groups, which provide greater versatility in chemical reactions and applications compared to diols. This makes it a valuable compound in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.

Properties

CAS No.

78137-46-9

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

2-ethylhexane-1,2,3-triol

InChI

InChI=1S/C8H18O3/c1-3-5-7(10)8(11,4-2)6-9/h7,9-11H,3-6H2,1-2H3

InChI Key

REWWIIBUGWWCGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)(CO)O)O

Origin of Product

United States

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